Home > Products > Screening Compounds P66217 > N-(1H-pyrazol-4-yl)pyrimidin-4-amine
N-(1H-pyrazol-4-yl)pyrimidin-4-amine - 1933619-52-3

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Catalog Number: EVT-2902969
CAS Number: 1933619-52-3
Molecular Formula: C7H7N5
Molecular Weight: 161.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic organic compound that combines a pyrazole and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of novel therapeutic agents. The presence of both the pyrazole and pyrimidine rings contributes to its biological activity, making it a subject of interest in drug discovery and development.

Source

The compound can be synthesized through various organic reactions, utilizing readily available starting materials. Its structure suggests potential interactions with biological targets, which has led to investigations into its efficacy in treating various diseases.

Classification

N-(1H-pyrazol-4-yl)pyrimidin-4-amine falls under the classification of heterocyclic compounds, specifically as a pyrazolopyrimidine derivative. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings. This compound is categorized as an aromatic amine due to the presence of an amino group attached to the pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine can be achieved through several methods, including:

  1. Condensation Reactions: This method involves the reaction between 4-amino-pyrimidine and 4-formylpyrazole. Under acidic or basic conditions, these reactants can yield the desired product through a condensation reaction that forms an imine intermediate.
  2. Cyclization Reactions: Another synthetic route may involve cyclization reactions where appropriate precursors undergo cyclization to form the pyrazole and pyrimidine rings simultaneously.
  3. Substitution Reactions: The introduction of functional groups can also be achieved through nucleophilic substitution reactions on halogenated derivatives of either the pyrazole or pyrimidine moieties.

Technical Details

The choice of solvents, temperature, and reaction time significantly influences the yield and purity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine during synthesis. Common solvents include dimethyl sulfoxide and ethanol, while temperatures can vary from room temperature to reflux conditions depending on the method employed.

Molecular Structure Analysis

Structure

N-(1H-pyrazol-4-yl)pyrimidin-4-amine features a pyrazole ring fused with a pyrimidine ring, with an amino group at the 4-position of the pyrimidine. The molecular formula is C8_{8}H8_{8}N6_{6} with a molecular weight of approximately 176.19 g/mol.

Data

The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its molecular geometry and confirm the presence of specific functional groups.

Chemical Reactions Analysis

Reactions

N-(1H-pyrazol-4-yl)pyrimidin-4-amine can participate in various chemical reactions:

  1. Amination Reactions: The amino group can engage in further reactions with electrophiles, leading to substituted derivatives.
  2. Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions at positions on the aromatic rings, allowing for functionalization.
  3. Rearrangement Reactions: Under certain conditions, rearrangements may occur that alter the position of substituents on the rings.

Technical Details

The reactivity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine is influenced by electronic effects from the nitrogen atoms within its structure, which can stabilize or destabilize intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for N-(1H-pyrazol-4-yl)pyrimidin-4-amine largely depends on its biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that N-(1H-pyrazol-4-yl)pyrimidin-4-amine may inhibit certain kinases or phosphodiesterases, leading to alterations in cell proliferation or apoptosis. Detailed mechanistic studies are necessary to elucidate these pathways further.

Physical and Chemical Properties Analysis

Physical Properties

N-(1H-pyrazol-4-yl)pyrimidin-4-amine is typically a solid at room temperature with a melting point that can range between 150°C to 160°C depending on purity. It is often characterized by its crystalline structure.

Chemical Properties

The compound exhibits moderate solubility in polar solvents such as water and methanol but is less soluble in nonpolar solvents like hexane. Its stability under various pH conditions makes it suitable for biological applications.

Relevant Data or Analyses

Spectroscopic analyses (e.g., Infrared Spectroscopy) reveal characteristic absorption bands corresponding to amino (N-H stretching), aromatic (C=C stretching), and heterocyclic (C=N stretching) functionalities.

Applications

Scientific Uses

N-(1H-pyrazol-4-yl)pyrimidin-4-amine has potential applications in:

  1. Pharmaceutical Development: Investigated as a lead compound for developing drugs targeting cancer and inflammatory diseases.
  2. Biochemical Research: Used as a tool compound to study enzyme inhibition and signaling pathways.
  3. Material Science: Explored for use in creating new materials with specific electronic or optical properties due to its unique structure.
Medicinal Chemistry & Rational Design Strategies

Bioisosteric Replacement Approaches for CDK2 Inhibitor Optimization

Bioisosteric replacement has proven pivotal in refining the potency and selectivity of cyclin-dependent kinase 2 (CDK2) inhibitors. A seminal study demonstrated that replacing the phenylsulfonamide moiety in lead compound 1 (Ki = 0.032 µM for CDK2) with 1H-pyrazol-4-yl yielded N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. This modification leveraged pyrazole's hydrogen-bonding capability and optimal steric bulk, resulting in compound 15 (Ki = 0.005 µM) with 6.4-fold enhanced CDK2 affinity and improved selectivity over CDK1/5/9. The pyrazole's "N-NH" motif formed critical hydrogen bonds with Leu83 in CDK2's hinge region, as confirmed by molecular docking [1] [2].

Table 1: Impact of Pyrazole Bioisosteric Replacement on CDK2 Inhibitory Activity

CompoundCore StructureCDK2 Ki (µM)Selectivity (vs. CDK1/5/9)Antiproliferative GI₅₀ (µM, A2780)
1Phenylsulfonamide0.032Moderate0.38
151H-Pyrazol-4-yl0.005High0.127–0.560

Beyond affinity, this replacement enhanced cellular efficacy: compound 15 induced S/G₂-M phase arrest and apoptosis in ovarian cancer cells by suppressing retinoblastoma (Rb) phosphorylation at Thr821 [1]. Similarly, substituting thiazole in clinical candidate CDKI-73 with pyrazole generated 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines (e.g., 9 and 19). These analogs maintained submicromolar CDK2 inhibition (IC₅₀ < 0.1 µM) and anticancer activity across 13 cell lines, underscoring pyrazole's versatility as a thiazole bioisostere [6].

Fragment-Based Scaffold Development for Kinase-Targeted Therapeutics

Fragment-based drug design (FBDD) has accelerated the discovery of kinase inhibitors bearing the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold. A fragment screen against spleen tyrosine kinase (SYK) identified hit 6 (IC₅₀ = 1.58 µM). Systematic optimization involved:

  • Core rigidification: Introducing a benzo[d]imidazole fragment constrained conformational flexibility, enhancing SYK binding.
  • Hinge-binding augmentation: Adding hydrophobic substituents to the pyrimidine ring improved ATP-pocket occupancy.
  • Solubility modulation: Incorporating morpholine or methylpiperazine improved physicochemical properties [4].

This yielded 19r, a 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivative with SYK IC₅₀ = 0.008 µM and robust in vivo efficacy in MV4-11 xenografts. The compound's selectivity stemmed from unique interactions with SYK's hinge region, distinct from JAK isoforms [4].

Table 2: Evolution of SYK Inhibitors via Fragment-Based Scaffold Optimization

CompoundStructural FeaturesSYK IC₅₀ (µM)Kinase Selectivity
6Fragment hit1.58Low
9pBenzo[d]imidazole-pyrazole hybrid0.015Moderate
19rOptimized hydrophobic tail + solubilizing group0.008High (JAK1/3 IC₅₀ > 1 µM)

For JAK1 inhibition, fragment merging strategies combined pyrazole-pyrimidine with (R)-2-(4-methylpiperazin-1-yl)propanamide to yield AZD4205. This inhibitor exploited a hydrophobic pocket near JAK1's glycine-rich loop, achieving IC₅₀ = 0.0007 µM and >100-fold selectivity over JAK2 [7].

Pyrazole-Pyrimidine Hybridization as a Privileged Chemotype in Anticancer Drug Discovery

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is a privileged chemotype in oncology due to its:

  • Diverse target engagement: Bifunctional H-bond donor/acceptor capacity enables interactions with kinase hinge regions (e.g., CDK2, SYK, JAK1) and non-kinase targets like tubulin [3] [8].
  • Synthetic versatility: Suzuki coupling and Buchwald-Hartwig amination facilitate rapid diversification at pyrimidine-C2, C4, and pyrazole-N1 positions [1] [6].

Properties

CAS Number

1933619-52-3

Product Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

IUPAC Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Molecular Formula

C7H7N5

Molecular Weight

161.168

InChI

InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12)

InChI Key

RONVQDJJYPKZTL-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1NC2=CNN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.